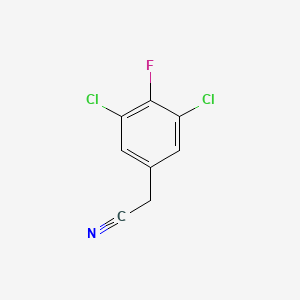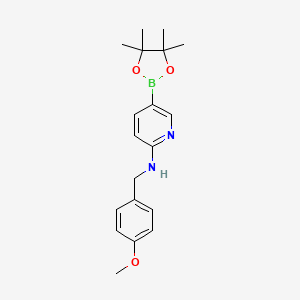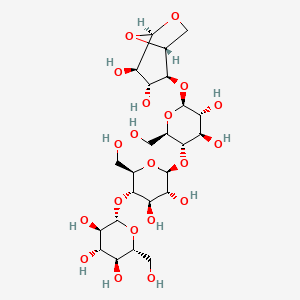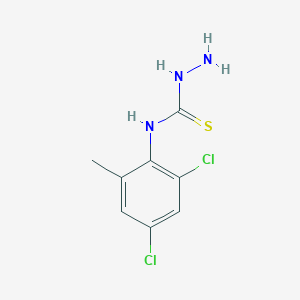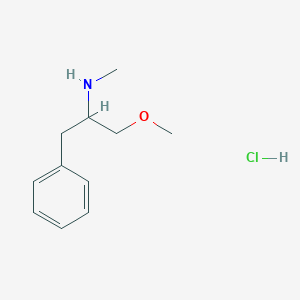
(1-Methoxy-3-phenylpropan-2-yl)(methyl)amine hydrochloride
Übersicht
Beschreibung
(1-Methoxy-3-phenylpropan-2-yl)(methyl)amine hydrochloride is a chemical compound with the CAS Number: 91339-68-3 . It has a molecular weight of 215.72 and is used extensively in scientific research as a crucial building block for the synthesis of various pharmaceutical compounds and organic molecules.
Molecular Structure Analysis
The InChI code for (1-Methoxy-3-phenylpropan-2-yl)(methyl)amine hydrochloride is1S/C11H17NO.ClH/c1-12-11(9-13-2)8-10-6-4-3-5-7-10;/h3-7,11-12H,8-9H2,1-2H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
(1-Methoxy-3-phenylpropan-2-yl)(methyl)amine hydrochloride is a powder . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of L-phenylalanine Derivatives (1-Methoxy-3-phenylpropan-2-yl)(methyl)amine hydrochloride is used as an intermediate in the synthesis of L-phenylalanine derivatives. These derivatives are synthesized through activation and reaction with primary amine, yielding products with yields ranging from 90.7% to 94.2% (Gao Yu-hu, 2014).
Antimicrobial and Anticoccidial Activity This compound is involved in the synthesis of derivatives showing antimicrobial and anticoccidial activities. Specifically, the amine adducts synthesized using this compound have shown significant activity as coccidiostats, providing total protection against Eimeria tenella in chickens (M. Georgiadis, 1976).
Impurity Profiling in Drug Analysis The compound is also relevant in impurity profiling for drug analysis, particularly in the study of methamphetamine synthesis. It's useful in understanding the synthesis routes and potential reaction mechanisms involved in the production of illicit drugs (Ethan M. McBride & G. Verbeck, 2018).
Synthesis of Antineoplastic Agents It plays a role in the synthesis of antineoplastic agents, where its derivatives have shown significant activity against various cancer cell lines. These derivatives are synthesized by coupling the compound with various amino acids (G. Pettit et al., 2003).
Catalytic Amination Studies The compound is used in catalytic amination studies, particularly in the amination of 1-methoxy-2-propanol over silica supported nickel. It's pivotal in producing compounds with high selectivity and understanding the reaction pathways in amination processes (V. A. Bassili & A. Baiker, 1990).
Study of Enzymatic Reactions This compound is also studied in the context of enzymatic reactions, particularly the N-demethylation of tertiary amines. Understanding the isotope effects in such enzymatic reactions can provide insights into the mechanisms of drug metabolism and detoxification processes (M. Abdel-Monem, 1975).
Corrosion Inhibition Research Schiff bases derived from this compound are studied for their corrosion inhibition effects on aluminum in hydrochloric acid solutions. This research is significant for developing materials and methods to protect metals from corrosion (H. Ashassi-Sorkhabi et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-methoxy-N-methyl-3-phenylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-12-11(9-13-2)8-10-6-4-3-5-7-10;/h3-7,11-12H,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFBBCSUCJVKQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)COC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methoxy-3-phenylpropan-2-yl)(methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



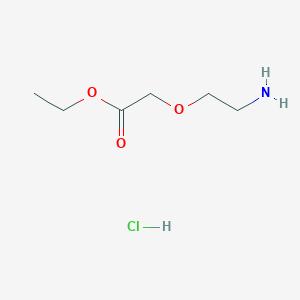
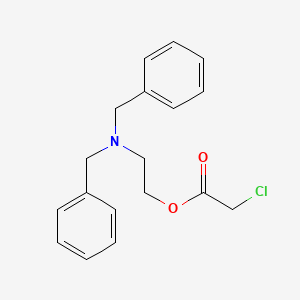
![3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B1458830.png)
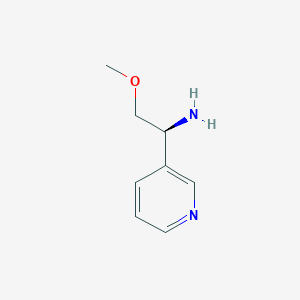
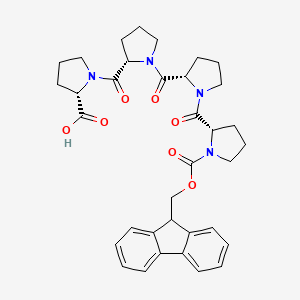
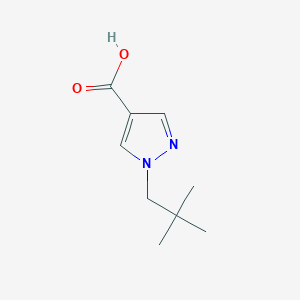
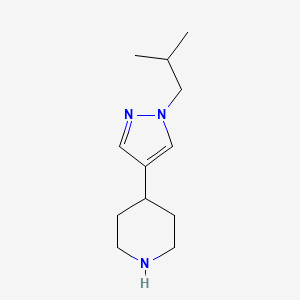
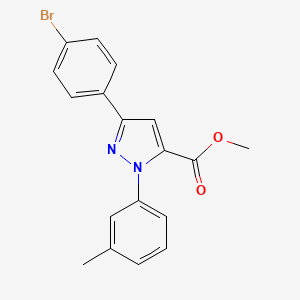
![6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1458838.png)
